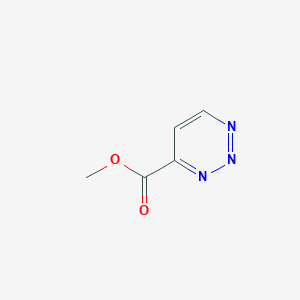![molecular formula C13H17N3O10 B12052877 [(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate](/img/structure/B12052877.png)
[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including multiple acetoxy groups and an azido group, which contribute to its reactivity and versatility in chemical synthesis and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using acetic anhydride to form acetoxy groups.
Introduction of Azido Group: The azido group is introduced through a nucleophilic substitution reaction, often using sodium azide.
Formation of Carboxyoxy Group: This step involves the esterification of the hydroxyl group with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
化学反応の分析
Types of Reactions
[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine derivative, while substitution of acetoxy groups can produce a variety of functionalized compounds.
科学的研究の応用
[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The acetoxy groups can undergo hydrolysis to release acetic acid, which can further participate in biochemical processes.
類似化合物との比較
[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate can be compared with similar compounds such as:
[(2R,3R,4R,5S,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: This compound has an acetamido group instead of an azido group, which alters its reactivity and applications.
[(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]: This compound features a different aromatic substitution pattern, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications.
特性
分子式 |
C13H17N3O10 |
|---|---|
分子量 |
375.29 g/mol |
IUPAC名 |
[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H17N3O10/c1-5(17)22-4-8-10(26-13(20)21)11(23-6(2)18)9(15-16-14)12(25-8)24-7(3)19/h8-12H,4H2,1-3H3,(H,20,21)/t8-,9?,10-,11-,12-/m1/s1 |
InChIキー |
NKGUHWHPMGOFTK-XBINAETPSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)O |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B12052797.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052800.png)
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)



![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)



![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052863.png)
